Product packaging for 5-p-Tolylfuran-2-carbonitrile(Cat. No.:)

5-p-Tolylfuran-2-carbonitrile

Cat. No.: B8800369
M. Wt: 183.21 g/mol
InChI Key: IAWRWIWGBULZPW-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) Derivatives in Contemporary Chemical Research

Furan and its derivatives are a class of heterocyclic organic compounds that feature a five-membered aromatic ring containing one oxygen atom. This structural motif is a cornerstone in medicinal chemistry and materials science due to its presence in a wide array of biologically active natural products and synthetic compounds. ijabbr.comnih.gov The furan scaffold is prized for its versatile reactivity and its ability to serve as a building block for more complex molecular architectures. ijabbr.com Researchers have successfully incorporated furan derivatives into pharmaceuticals with diverse applications, including antimicrobial, anti-inflammatory, and anticancer agents. ijabbr.com The inherent electronic properties of the furan ring also make it a valuable component in the design of organic electronic materials.

Role of the Carbonitrile Group in Synthetic Methodologies and Material Design

The carbonitrile group, also known as a cyano group (-C≡N), is a highly versatile functional group in organic chemistry. wisdomlib.org Its strong electron-withdrawing nature and linear geometry significantly influence the electronic properties and reactivity of the molecule to which it is attached. wisdomlib.orgebsco.com In synthetic chemistry, the nitrile group is a valuable precursor to a variety of other functional groups, including amines, carboxylic acids, and amides, making it a key intermediate in multi-step syntheses. ebsco.comorganic-chemistry.org In the realm of material design, the incorporation of carbonitrile groups can enhance properties such as thermal stability and can be instrumental in the creation of materials with specific electronic or optical characteristics. smolecule.com

Electronic and Steric Influence of the p-Tolyl Moiety in Aromatic Systems

The p-tolyl group is a substituent composed of a toluene (B28343) molecule attached at the para position. It consists of a phenyl ring substituted with a methyl group. The methyl group is weakly electron-donating through an inductive effect, which can increase the electron density of the attached aromatic system. maine.edu This electronic influence can affect the reactivity of the molecule in various chemical reactions. From a steric perspective, the p-tolyl group introduces a degree of bulk, which can influence the conformation of the molecule and direct the approach of reagents in a chemical reaction. The presence of the p-tolyl substituent can impact a compound's physical properties, such as its solubility and crystal packing.

Positioning of 5-p-Tolylfuran-2-carbonitrile within Advanced Heterocyclic Chemistry Studies

This compound is a molecule that combines the key features of the furan ring, the carbonitrile group, and the p-tolyl substituent. Its structure, a furan ring substituted at the 5-position with a p-tolyl group and at the 2-position with a carbonitrile group, makes it a subject of interest in advanced heterocyclic chemistry. The interplay of the electron-donating p-tolyl group and the electron-withdrawing carbonitrile group across the furan ring creates a unique electronic environment. This push-pull system can lead to interesting photophysical properties and specific reactivity patterns. The compound serves as a valuable scaffold for the synthesis of more complex molecules, including those with potential biological activity or applications in materials science. smolecule.comchemsrc.com For instance, derivatives of this compound have been investigated as potential human sirtuin 2 inhibitors. mdpi.com

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 57666-79-2 sigmaaldrich.coma2bchem.com
Molecular Formula C12H9NO sigmaaldrich.coma2bchem.com
Molecular Weight 183.212 g/mol sigmaaldrich.com
Appearance White-off solid rsc.org

Spectroscopic Data of this compound

SpectroscopyDataSource
¹H NMR (400 MHz, CDCl₃) δ 7.63 (d, J = 8.2 Hz, 2H), 7.27 (d, J = 8.2 Hz, 2H), 7.17 (d, J = 3.7 Hz, 1H), 6.69 (d, J = 3.7 Hz, 1H), 2.42 (s, 3H) rsc.org
¹³C NMR (100 MHz, CDCl₃) δ 159.0, 139.8, 129.7, 126.1, 124.8, 124.8, 124.0, 112.1, 105.3, 21.4 rsc.org

Synthesis of this compound

The synthesis of this compound has been reported with varying yields depending on the starting materials. One reported synthesis involves the reaction of 1-bromo-4-methylbenzene, which yielded the product in 45% yield. rsc.org A higher yield of 63% was achieved when using 1-iodo-4-methylbenzene as the starting material. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO B8800369 5-p-Tolylfuran-2-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

5-(4-methylphenyl)furan-2-carbonitrile

InChI

InChI=1S/C12H9NO/c1-9-2-4-10(5-3-9)12-7-6-11(8-13)14-12/h2-7H,1H3

InChI Key

IAWRWIWGBULZPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C#N

Origin of Product

United States

Strategic Synthesis of 5 P Tolylfuran 2 Carbonitrile and Its Precursors

Retrosynthetic Analysis of 5-p-Tolylfuran-2-carbonitrile

Retrosynthetic analysis is a technique used to design a synthesis plan by mentally deconstructing the target molecule into simpler, commercially available starting materials. journalspress.comyoutube.com This process involves breaking bonds, known as disconnections, to reveal precursor molecules or synthons. journalspress.com For this compound, two primary disconnection strategies are most logical:

Disconnection of the Aryl-Furan C-C Bond: The bond connecting the p-tolyl group to the furan (B31954) ring is a prime candidate for disconnection. This leads to two potential synthetic pathways:

Path A: This disconnection suggests a cross-coupling reaction, such as a Suzuki-Miyaura coupling, between a 5-halofuran-2-carbonitrile synthon and a p-tolyl organometallic reagent (e.g., p-tolylboronic acid).

Path B: Alternatively, it points towards a direct C-H arylation of furan-2-carbonitrile with a p-tolyl halide.

Disconnection involving the Nitrile Group: Another strategic approach is to envision the introduction of the nitrile group at a later stage.

Path C: This involves disconnecting the C-CN bond, leading back to a 5-p-tolylfuran intermediate. The nitrile can then be formed from a precursor functional group, such as a carboxylic acid or an aldehyde, at the 2-position.

These retrosynthetic pathways form the basis for the synthetic strategies discussed in the subsequent sections.

Direct Synthetic Routes to this compound

Exploration of Metal-Catalyzed Cross-Coupling Reactions for Furan Arylation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the arylation of heterocycles like furan has been extensively studied. researchgate.net

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate. libretexts.orgfishersci.com It is renowned for its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-based reagents. fishersci.comrsc.org The catalytic cycle generally involves three key steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

For the synthesis of this compound, a viable Suzuki-Miyaura approach would involve the coupling of 5-bromofuran-2-carbonitrile (B1269979) with p-tolylboronic acid .

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ComponentExample Reagent/ConditionPurpose
Furan Substrate 5-Bromofuran-2-carbonitrileElectrophilic partner
Boron Reagent p-Tolylboronic acidNucleophilic partner
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄Catalyzes the C-C bond formation
Ligand PPh₃, SPhos, XPhosStabilizes the catalyst and facilitates the reaction
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent for transmetalation
Solvent Dioxane/H₂O, Toluene (B28343), DMFSolubilizes reactants and facilitates heat transfer

This method allows for the direct and regioselective construction of the 5-aryl furan core.

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. researchgate.netnih.gov In this strategy, a C-H bond on the furan ring is directly coupled with an aryl halide.

Research has demonstrated the successful synthesis of 5-(p-Tolyl)furan-2-carbonitrile via a palladium-catalyzed direct arylation of furan-2-carbonitrile with aryl halides. rsc.org In one study, the reaction was performed using either 1-bromo-4-methylbenzene or 1-iodo-4-methylbenzene as the arylating agent. rsc.org The use of the more reactive aryl iodide resulted in a higher yield. rsc.org

Table 2: Research Findings on Direct Arylation Synthesis of 5-(p-Tolyl)furan-2-carbonitrile rsc.org

Aryl HalideYield
1-Bromo-4-methylbenzene45%
1-Iodo-4-methylbenzene63%

This approach provides a straightforward route to the target molecule from readily available starting materials. The regioselectivity is typically high for the C5 position of 2-substituted furans. doi.org

Cyclocondensation and Annulation Strategies for Furan-2-carbonitrile Formation

Instead of building the substituents onto a pre-existing furan ring, cyclocondensation and annulation strategies construct the heterocyclic ring itself from acyclic precursors. A [3+2] annulation is a common strategy for forming five-membered rings like furan. acs.org

One plausible, though less direct, route involves the synthesis and subsequent cyclization of a functionalized 1,4-diketone. For instance, a 2-cyano-1,4-diketone could serve as a key intermediate. acs.org The synthesis could proceed via the reaction of a substituted 2-bromoacetophenone (B140003) with sodium cyanide, which acts as both a nucleophile and a base to form the diketone structure. acs.org Subsequent acid- or base-catalyzed cyclization and dehydration of the appropriate diketone intermediate would yield the desired furan ring. While versatile, this method may require more steps compared to cross-coupling approaches. Other methods include the cyclocondensation of key intermediates like N-(furan-2-ylmethyl)-cyanoacetamide with various reagents to build different heterocyclic systems. derpharmachemica.com

Nitrile Functionalization from Furan-2-carbaldehydes or Carboxylic Acids

This synthetic strategy relies on establishing the 5-p-tolylfuran core first, followed by the introduction of the nitrile group. This is a common tactic when the desired functional group might not be compatible with the conditions used for ring formation or arylation.

The two most common precursors for this transformation are 5-p-tolylfuran-2-carbaldehyde and 5-p-tolylfuran-2-carboxylic acid . fluorochem.co.uk

From Furan-2-carbaldehyde: The conversion of an aldehyde to a nitrile is a well-established transformation. A standard two-step procedure involves:

Reaction of 5-p-tolylfuran-2-carbaldehyde with hydroxylamine (B1172632) to form the corresponding aldoxime.

Dehydration of the aldoxime using a variety of reagents, such as acetic anhydride (B1165640), thionyl chloride, or Burgess reagent, to yield this compound. Furan-2-carbaldehyde itself can undergo various reactions like oxidation to furoic acid or reduction to furfuryl alcohol. ambeed.com

From Furan-2-carboxylic Acid: The nitrile group can also be synthesized from a carboxylic acid. The synthesis of 5-p-tolyl-furan-2-carboxylic acid provides a direct precursor. fluorochem.co.uk The conversion typically involves:

Activation of the carboxylic acid, often by converting it to an acid chloride or reacting it with a coupling agent.

Reaction with ammonia (B1221849) to form the primary amide, 5-p-tolylfuran-2-carboxamide .

Dehydration of the primary amide using a dehydrating agent like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA) to afford the target nitrile. The conversion of biomass-derived furancarboxylic acids is an area of active research, highlighting the importance of these intermediates. d-nb.info

Synthesis of Key Intermediates for this compound Construction

The formation of this compound is not a trivial process and typically involves the synthesis of precursor molecules that either contain the p-tolylfuran structure ready for cyanation or precursors that facilitate the introduction of the carbonitrile group onto a furan ring.

The central p-tolylfuran skeleton can be constructed through various synthetic routes. A common strategy involves the formation of the furan ring from acyclic precursors already bearing the p-tolyl group. For instance, 2,5-diaryl furans can be synthesized through an oxidation-dehydration sequence starting from 1,3-dienes. acs.org In a specific example, 2,5-di-p-tolylfuran was prepared from (1E,3E)-1,4-di-p-tolylbuta-1,3-diene. acs.org

Another critical building block is a halogenated p-tolylfuran, which serves as an excellent precursor for subsequent cross-coupling reactions to introduce the nitrile group. An example is the synthesis of 2-bromo-5-(p-tolyl)furan. rsc.orgnih.gov The presence of the bromine atom at the 2-position of the furan ring provides a reactive site for the introduction of the carbonitrile functionality. The table below summarizes key methods for preparing these building blocks.

Table 1: Synthesis of Key p-Tolylfuran Intermediates
Building BlockSynthetic MethodPrecursorsSignificance
2,5-di-p-tolylfuranOxidation-dehydration sequence(1E,3E)-1,4-di-p-tolylbuta-1,3-dieneDemonstrates a method for forming the p-tolyl substituted furan ring from an acyclic precursor. acs.org
2-bromo-5-(p-tolyl)furanBromination of a p-tolylfuran precursor5-(p-tolyl)furanProvides a key intermediate with a halogen handle for subsequent cyanation reactions. rsc.org

The introduction of the carbonitrile (−CN) group is a crucial step in the synthesis of the target molecule. This functional group can be introduced through various methods, with the choice often depending on the nature of the furan precursor. nih.gov

A highly effective method is the palladium-catalyzed cyanation of a halo-furan derivative. For the synthesis of this compound, a common precursor is a 5-(p-tolyl)furan bearing a halogen, such as bromine, at the 2-position. rsc.orgontosight.ai This intermediate can then react with a cyanide source, like zinc cyanide, in the presence of a palladium catalyst to yield the desired nitrile.

Alternative precursors for the nitrile group include amides and aldehydes. Nitriles can be formed by the dehydration of primary amides, often using a dehydrating agent like phosphorus(V) oxide. libretexts.orgorganic-chemistry.org Another route involves the conversion of aldehydes to nitriles, which can proceed through an aldoxime intermediate followed by dehydration. organic-chemistry.org While these are general methods, the direct cyanation of a halogenated furan remains a more direct route for this specific target molecule.

Table 2: Common Precursors and Methods for Nitrile Group Introduction
Precursor TypeMethodTypical ReagentsApplicability
Halogenated Furan (e.g., 2-Bromo-5-(p-tolyl)furan)Palladium-catalyzed CyanationZn(CN)₂, Pd catalyst (e.g., Pd(PPh₃)₄)Direct and efficient method for aryl nitriles. rsc.org
Primary Amide (e.g., 5-(p-tolyl)furan-2-carboxamide)DehydrationP₄O₁₀, SOCl₂, Oxalyl chlorideClassic method for converting amides to nitriles. libretexts.orgorganic-chemistry.org
Aldehyde (e.g., 5-(p-tolyl)furan-2-carbaldehyde)Conversion via AldoximeNH₂OH followed by a dehydrating agentMulti-step but viable route from aldehyde precursors. organic-chemistry.org
Aryl Diazonium SaltSandmeyer CyanationCuCNA classic method for introducing nitriles to aromatic rings. bohrium.com

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

Optimizing reaction conditions is paramount to maximize the yield and purity of this compound while minimizing side reactions. nsf.gov Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and starting materials.

In the palladium-catalyzed cyanation reaction for synthesizing the target compound, the choice of the starting halide on the aryl precursor can significantly impact the yield. Research has shown that starting from 1-iodo-4-methylbenzene can lead to a higher yield (63%) compared to using 1-bromo-4-methylbenzene (45%). rsc.org

For related syntheses, such as the formation of diaryl furans, transferring the reaction to a continuous-flow setup has been shown to improve isolated yields significantly by allowing for precise control over reaction time and temperature, and eliminating the need to isolate potentially unstable intermediates. acs.org In cyanation reactions, the choice of solvent is also critical. Polar aprotic solvents like DMSO or MeCN often lead to better ratios of the desired aryl nitrile product. bohrium.com The catalyst system, including the metal source and ligands, is another area for optimization. For example, in the synthesis of furopyridines, a related heterocyclic structure, screening various ligands revealed that 1,10-phenanthroline (B135089) was optimal. thieme-connect.com

Table 3: Optimization of Reaction Conditions for 5-Aryl-Furan-2-Carbonitrile Synthesis
ParameterVariationObservation/OutcomeReference
Starting Halide1-bromo-4-methylbenzene vs. 1-iodo-4-methylbenzeneYield increased from 45% with the bromo- precursor to 63% with the iodo- precursor for this compound. rsc.org
Reaction SetupBatch vs. Continuous FlowContinuous flow improved isolated yields for 2,5-diarylfuran synthesis by avoiding isolation of unstable endoperoxide intermediates. acs.org
SolventPolar aprotic (MeCN, DMSO) vs. NonpolarPolar aprotic solvents favored the formation of the desired aryl nitrile in catalytic Sandmeyer cyanations. bohrium.com
Catalyst LigandScreening of various ligands1,10-phenanthroline was identified as the optimal ligand for a Pd(II)-catalyzed synthesis of furopyridines. thieme-connect.com

Implementation of Green Chemistry Principles in Synthetic Pathways

Applying green chemistry principles to the synthesis of furan derivatives is an area of growing importance, aiming to reduce environmental impact and improve sustainability. mdpi.com This involves developing methods that are more efficient, use less hazardous materials, and ideally utilize renewable resources.

One key strategy is the use of biomass-derived starting materials. Furfural, which can be produced from agricultural waste, is a valuable platform chemical for synthesizing a variety of furan compounds. mdpi.comresearchgate.net This reduces reliance on fossil fuels. mdpi.com

The use of less toxic and more environmentally benign reagents is also a core principle. The use of hydrogen peroxide as an oxidant, which produces water as its only byproduct, is a greener alternative to many traditional oxidizing agents. researchgate.net Furthermore, developing syntheses that operate under solvent-free conditions or in greener solvents like water significantly reduces the environmental footprint of the chemical process. rsc.orgrsc.org

Mechanistic Investigations of Reactions Involving 5 P Tolylfuran 2 Carbonitrile

Analysis of Electrophilic and Nucleophilic Reactivity at the Furan (B31954) Core

The furan ring is an electron-rich, π-excessive five-membered heterocycle. This inherent electron richness makes its carbon atoms, particularly the C5 position (and to a lesser extent, the C2 position), susceptible to attack by electrophiles. In 5-p-tolylfuran-2-carbonitrile, the furan core is influenced by two opposing electronic effects. The p-tolyl group at the C5 position is an electron-donating group (EDG) due to hyperconjugation and weak inductive effects of the methyl group. This EDG enhances the electron density of the furan ring, further activating it towards electrophilic substitution. chim.it Conversely, the carbonitrile group (-C≡N) at the C2 position is a strong electron-withdrawing group (EWG) through both resonance and inductive effects, which deactivates the ring toward electrophilic attack.

The net effect is a nuanced reactivity profile. Electrophilic attack is still possible, but the regioselectivity is strongly governed by the interplay of these groups. The C5 position is already occupied, so electrophilic substitution would likely target the C3 or C4 positions. The powerful deactivating effect of the nitrile group suggests that forcing conditions may be required for such reactions. For instance, in related furan systems, electrophilic substitution like bromination or acetylation has been shown to occur, with the position of attack determined by the existing substituents. niscpr.res.in

While the furan ring's primary reactivity is with electrophiles, nucleophilic attack on the ring is also a mechanistic possibility, though less common. youtube.com Such a reaction would be directed to an electron-deficient carbon atom. The C2 carbon, being directly attached to the strongly electron-withdrawing nitrile group, is the most likely site for nucleophilic attack. Computational studies on analogous furanone systems have shown that the C2 position of the furan ring can be highly electron-deficient and thus a prime target for nucleophiles. core.ac.uk The outcome of a reaction—whether it proceeds via an electrophilic or nucleophilic pathway—is therefore highly dependent on the nature of the attacking reagent.

Reactivity Studies of the Carbonitrile Group

The carbonitrile (nitrile) group is a versatile functional group capable of undergoing a wide array of transformations, including hydrolysis, amidation, reduction, and cycloaddition.

Pathways for Hydrolysis and Amidation

The carbonitrile group can be hydrolyzed to a carboxylic acid, a transformation that typically proceeds in two stages, with an amide intermediate. chemguide.co.uk This reaction can be catalyzed by either acid or base, generally requiring heat.

Acid-Catalyzed Hydrolysis: Under acidic conditions, such as heating under reflux with aqueous hydrochloric or sulfuric acid, the nitrile is converted directly into the corresponding carboxylic acid, 5-p-tolylfuran-2-carboxylic acid, and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org

Mechanism: The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon and, after deprotonation, forming an amide intermediate (5-p-tolylfuran-2-carboxamide). Under the acidic conditions, the amide is subsequently hydrolyzed further to the final carboxylic acid product. lmu.edu

Reaction: CH₃-C₆H₄-C₄H₂O-CN + 2H₂O + H⁺ → CH₃-C₆H₄-C₄H₂O-COOH + NH₄⁺

Alkaline-Catalyzed Hydrolysis: When heated with an aqueous alkali solution, such as sodium hydroxide (B78521), the nitrile is hydrolyzed to the salt of the carboxylic acid (e.g., sodium 5-p-tolylfuran-2-carboxylate) and ammonia (B1221849) gas is evolved. chemguide.co.uklibretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. chemguide.co.uk

Mechanism: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbon of the nitrile group to form a tetrahedral intermediate. lmu.edu This intermediate is protonated by water to yield the amide. The amide is then further hydrolyzed under the basic conditions to the carboxylate salt. lmu.edu

Reaction Step 1: CH₃-C₆H₄-C₄H₂O-CN + NaOH + H₂O → CH₃-C₆H₄-C₄H₂O-COONa + NH₃

Reaction Step 2 (Acidification): CH₃-C₆H₄-C₄H₂O-COONa + HCl → CH₃-C₆H₄-C₄H₂O-COOH + NaCl

The resulting 5-p-tolylfuran-2-carboxylic acid can then be converted into a variety of amides through standard coupling reactions with amines. researchgate.net

Reduction Reactions, including Catalytic Hydrogenation

The carbonitrile group can be reduced to a primary amine, yielding (5-p-tolylfuran-2-yl)methanamine. Catalytic hydrogenation is a common and effective method for this transformation. This reaction involves the addition of molecular hydrogen (H₂) across the carbon-nitrogen triple bond in the presence of a metal catalyst.

Common heterogeneous catalysts for this purpose include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney Nickel. acs.org The reaction is typically carried out under a pressurized atmosphere of hydrogen gas in a suitable solvent. Homogeneous catalysts, such as certain ruthenium complexes, are also known to effectively reduce nitriles. acs.org The mechanism involves the adsorption of both the nitrile and hydrogen onto the catalyst surface, facilitating the stepwise addition of hydrogen atoms.

Table 1: Selected Catalysts for Nitrile Reduction

Catalyst Typical Conditions Notes
Raney Nickel H₂ (high pressure), NH₃/Ethanol Often used industrially; ammonia is sometimes added to suppress the formation of secondary amine byproducts.
Palladium on Carbon (Pd/C) H₂ (1-5 atm), Ethanol or Acetic Acid A common, versatile laboratory catalyst.
Platinum(IV) Oxide (PtO₂) H₂ (1-3 atm), Ethanol, Acetic Acid Highly active catalyst, often used for a wide range of reductions.

| Ruthenium Complexes | H₂, various solvents | Can offer high selectivity and functional group tolerance. acs.org |

Alternatively, chemical reduction using reagents like lithium aluminum hydride (LiAlH₃) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether will also efficiently reduce the nitrile to the primary amine.

Cycloaddition Reactions of the Nitrile Functionality

The π-system of the carbonitrile group allows it to participate as a dipolarophile in cycloaddition reactions, most notably [3+2] cycloadditions with 1,3-dipoles. These reactions are a powerful tool for constructing five-membered heterocyclic rings.

A prominent example is the reaction with organic azides (R-N₃) to form tetrazoles. This reaction is often catalyzed by a Lewis acid (e.g., ZnCl₂) or proceeds thermally. The nitrile serves as the two-atom component, reacting with the three-atom azide (B81097) dipole.

Another important class of reaction is the cycloaddition with nitrile oxides, which are generated in situ from aldoximes. This reaction leads to the formation of 1,2,4-oxadiazole (B8745197) rings. The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the nitrile and the 1,3-dipole, as described by frontier molecular orbital (FMO) theory.

Examination of Reactivity at the p-Tolyl Substituent

The p-tolyl group, while generally stable, possesses two sites for potential reactivity: the benzylic methyl group and the aromatic ring itself.

Benzylic Position Reactivity: The methyl group attached to the furan-substituted benzene (B151609) ring is a benzylic position. This position is activated towards radical reactions and oxidation due to the ability of the benzene ring to stabilize radical or cationic intermediates through resonance.

Free-Radical Bromination: The methyl group can undergo free-radical halogenation, most commonly using N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light). scientificupdate.com This Wohl-Ziegler reaction converts the tolyl group into a bromomethyl group, creating 5-(4-(bromomethyl)phenyl)furan-2-carbonitrile. This product is a valuable synthetic intermediate for introducing further functionality via nucleophilic substitution. khanacademy.org Controlling the reaction conditions is critical to avoid over-bromination to di- or tri-brominated products. scientificupdate.com

Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. khanacademy.org This would transform the molecule into 4-(5-cyanofuran-2-yl)benzoic acid. Milder and more selective oxidation methods have also been developed to convert primary alcohols (which could be formed from the brominated intermediate) to carboxylic acids under conditions compatible with sensitive functional groups. nih.gov

Aromatic Ring Reactivity: The tolyl ring itself can undergo electrophilic aromatic substitution. However, the furan core, being a more electron-rich π-system (even with the deactivating nitrile), is generally a more favorable site for electrophilic attack. niscpr.res.inyoutube.com Therefore, achieving selective substitution on the tolyl ring in the presence of the furan ring would be challenging and likely require specific directing groups or catalytic systems. If substitution were to occur, the methyl group is an ortho-, para-director, meaning an incoming electrophile would add to the positions ortho to the methyl group (since the para position is occupied by the furan ring).

Influence of Solvent Systems and Catalytic Agents on Reaction Outcomes

The choice of solvent and catalyst is paramount in directing the outcome of reactions involving this compound, often determining not only the reaction rate but also the product selectivity and yield.

Solvent Effects: The solvent can influence reactivity through various mechanisms, including stabilization of reactants, intermediates, or transition states, and by affecting the solubility of reagents. chim.it For instance, in reactions involving charged intermediates, such as the Wheland intermediate in electrophilic aromatic substitution, polar protic or aprotic solvents are generally preferred as they can stabilize the charged species. In the synthesis of related cyano-substituted furans, solvent screening has demonstrated a dramatic impact on product yield.

Table 2: Example of Solvent Effects on the Yield of a Furan Synthesis

Solvent Temperature (°C) Yield (%)
Dioxane/Water Room Temp 80%
Acetonitrile (MeCN) Room Temp 58%
Tetrahydrofuran (THF) Room Temp 62%
Methanol (MeOH) Room Temp 60%
Dimethylformamide (DMF) Room Temp 65%

(Data adapted from a study on the synthesis of 2-cyano-1,4-diketones, precursors to cyanofurans, demonstrating typical solvent screening effects) acs.org

Catalytic Agents: Catalysts function by lowering the activation energy of a reaction, providing an alternative, lower-energy pathway. acs.org In the context of this compound, catalysts are essential for many key transformations.

Hydrogenation: As discussed in section 3.2.2, the choice of metal catalyst (e.g., Pd, Pt, Ni, Rh, Ru) is critical. Different catalysts exhibit different activities and selectivities. For example, while Pd/C is a general-purpose catalyst, a catalyst like RhCl(PPh₃)₃ (Wilkinson's catalyst) can sometimes offer higher selectivity for the hydrogenation of alkenes over other functional groups. chemguide.co.uk

Cross-Coupling: The synthesis of the this compound core itself likely involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to form the C-C bond between the furan ring and the tolyl group. The specific choice of palladium catalyst, ligands, and base can profoundly affect the efficiency of this bond formation.

Acid/Base Catalysis: As seen in the hydrolysis of the nitrile group (section 3.2.1), the catalyst (H⁺ or OH⁻) determines the nature of the initial product (free acid vs. carboxylate salt).

Advanced Spectroscopic and Structural Elucidation of 5 P Tolylfuran 2 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution ¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 5-p-tolylfuran-2-carbonitrile, the spectrum is expected to show distinct signals for the protons on the furan (B31954) ring and the tolyl group.

Based on the analysis of the analogous compound 5-(4-nitrophenyl)furan-2-carboxylic acid, where the furan protons appear as doublets at approximately 7.44 ppm and 7.37 ppm, similar shifts are anticipated for the target molecule. mdpi.com The protons of the p-tolyl group are expected to appear as two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. A singlet corresponding to the methyl protons of the tolyl group would be observed further upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Furan H-3 ~7.4 d
Furan H-4 ~7.3 d
Tolyl H (ortho to furan) ~7.8 d
Tolyl H (ortho to methyl) ~7.3 d

Note: These are predicted values based on known substituent effects and data from analogous compounds.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, distinct signals are expected for the furan ring carbons, the tolyl group carbons, the nitrile carbon, and the methyl carbon.

Drawing parallels with 5-(4-nitrophenyl)furan-2-carboxylic acid, the carbon atoms of the furan ring are expected to resonate at approximately 154 ppm (C-5), 146 ppm (C-2), 120 ppm (C-3), and 112 ppm (C-4). mdpi.com The nitrile carbon would likely appear around 115-120 ppm. The carbons of the tolyl group will show characteristic shifts for a substituted benzene ring, and the methyl carbon will have a signal in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Furan C-2 ~145
Furan C-3 ~120
Furan C-4 ~112
Furan C-5 ~155
Nitrile (CN) ~118
Tolyl C (ipso-furan) ~128
Tolyl C (ortho to furan) ~126
Tolyl C (ortho to methyl) ~130
Tolyl C (ipso-methyl) ~140

Note: These are predicted values based on known substituent effects and data from analogous compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignments

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would show correlations between the coupled protons. Specifically, a cross-peak would be observed between the furan protons H-3 and H-4, confirming their adjacent positions. Similarly, correlations would be seen between the ortho- and meta-protons of the tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the furan and tolyl rings. For instance, the proton signal at ~7.4 ppm would correlate with the carbon signal at ~120 ppm, assigning them as H-3 and C-3 of the furan ring, respectively.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Characterization

Vibrational spectroscopy probes the molecular vibrations and provides information about the functional groups present in a molecule.

The Infrared (IR) spectrum of this compound is expected to show several characteristic absorption bands. A sharp and intense band around 2220-2240 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. The furan ring typically exhibits characteristic vibrations, including C-O-C stretching and ring breathing modes. For 2,5-disubstituted furans, characteristic bands are often observed. Aromatic C-H stretching vibrations from both the furan and tolyl rings would appear above 3000 cm⁻¹. C=C stretching vibrations of the aromatic rings are expected in the 1500-1600 cm⁻¹ region.

Raman spectroscopy , being complementary to IR, would also be valuable for characterization. The nitrile stretch is typically a strong and sharp band in the Raman spectrum. The symmetric vibrations of the aromatic rings, which might be weak in the IR spectrum, are often strong in the Raman spectrum, providing further structural information.

Table 3: Predicted IR and Raman Active Vibrational Modes for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Nitrile (C≡N) Stretching 2220-2240
Aromatic C-H Stretching >3000
Aromatic C=C Stretching 1500-1600
Furan Ring C-O-C Stretch ~1250 and ~1020

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For this compound (C₁₂H₉NO), the exact mass can be calculated and compared with the experimental value. In the analysis of the related 5-(4-nitrophenyl)furan-2-carboxylic acid, HRMS was successfully used to confirm its elemental composition. mdpi.com

The fragmentation pattern in the mass spectrum would provide further structural confirmation. The molecular ion peak (M⁺) would be prominent. Common fragmentation pathways for such compounds could involve the loss of the nitrile group (as CN radical) or fragmentation of the furan ring. The presence of the tolyl group would likely lead to the formation of a tropylium ion (m/z 91) through rearrangement and fragmentation, a common feature for toluene (B28343) derivatives.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that provides crucial information on the molecular weight and structure of analytes. nih.govuliege.be In this method, a sample solution is passed through a highly charged capillary, creating a fine spray of charged droplets. uliege.becopernicus.org As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into a mass analyzer. nih.gov The key advantage of ESI-MS is its ability to transfer ions from solution to the gas phase with minimal fragmentation, making it ideal for determining the molecular mass of the parent compound. uliege.be

For this compound, ESI-MS would be employed to accurately determine its molecular weight. The technique can analyze neutral compounds by inducing them to form ions in solution, typically through protonation ([M+H]⁺) or adduction with cations like sodium ([M+Na]⁺). nih.govcopernicus.org The resulting mass spectrum would show a prominent peak corresponding to the mass-to-charge (m/z) ratio of the intact molecular ion.

Further structural details can be obtained using tandem mass spectrometry (MS/MS). In this approach, the precursor molecular ion of this compound is selected and fragmented through collision-induced dissociation. nih.govnih.gov The analysis of the resulting fragment ions provides valuable insights into the compound's structure, allowing for the identification of its constituent parts, such as the tolyl group and the furan-carbonitrile core. This fragmentation pattern serves as a molecular fingerprint for structural confirmation.

Table 1: Expected ESI-MS Data for this compound

Ion Type Description Expected m/z
[M+H]⁺ Protonated molecule Calculated Molecular Weight + 1.007
[M+Na]⁺ Sodium adduct Calculated Molecular Weight + 22.990

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.govwikipedia.org The technique involves exposing a single crystal to a beam of X-rays and analyzing the resulting diffraction pattern. nih.govspringernature.com The angles and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the precise positions of individual atoms, bond lengths, and bond angles can be determined. nih.govwikipedia.orgmdpi.com

The application of X-ray crystallography to this compound would provide an unambiguous determination of its solid-state conformation. This analysis would reveal critical structural parameters, including:

The planarity of the furan ring.

The dihedral angle between the furan ring and the p-tolyl group, which influences the degree of π-conjugation between the two rings.

The precise bond lengths and angles of the entire molecule, including the C≡N triple bond of the nitrile group.

The intermolecular interactions and packing arrangement within the crystal lattice, such as π-stacking or hydrogen bonding, which govern the material's bulk properties. wikipedia.org

This detailed structural information is invaluable for understanding structure-property relationships and for the rational design of new materials. mdpi.comnih.gov

Table 2: Key Structural Parameters Obtainable from X-ray Crystallography of this compound

Parameter Significance
Unit Cell Dimensions (a, b, c, α, β, γ) Defines the crystal lattice
Space Group Describes the symmetry of the crystal
Bond Lengths (e.g., C-C, C-O, C≡N) Indicates bond order and strength wikipedia.org
Bond Angles Defines molecular geometry
Dihedral Angles Describes the 3D conformation and steric hindrance

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. For conjugated systems like this compound, the dominant electronic transitions are typically π→π* transitions. globalresearchonline.net

The UV-Vis spectrum of this compound is expected to show strong absorption bands characteristic of its extended π-conjugated system, which includes the tolyl ring, the furan ring, and the carbonitrile group. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the nature of the substituents. Theoretical studies on furan and its simple derivatives, such as 2-methylfuran and 2,5-dimethylfuran, have identified the primary absorption peak as corresponding to a π→π* transition. globalresearchonline.net The presence of the electron-withdrawing nitrile group and the aromatic tolyl group in this compound would be expected to shift the absorption bands, providing insight into the electronic structure of the molecule.

Table 3: Comparison of Calculated UV-Vis Absorption for Furan Derivatives (Gas Phase)

Compound Transition Type Calculated λmax (nm)
Furan π→π* Data not specified in results
2-Methylfuran π→π* Data not specified in results
2,5-Dimethylfuran π→π* Data not specified in results

Data derived from theoretical calculations on furan and its derivatives provide a basis for interpreting the experimental spectrum of this compound. globalresearchonline.net

Advanced Optical Spectroscopic Techniques (e.g., Time-Resolved Absorption, Electron Energy-Loss Spectroscopy (EELS), Electron Spin Echo Envelope Modulation (ESEEM))

Beyond standard spectroscopic methods, advanced techniques provide deeper insights into the dynamic and electronic properties of molecules.

Time-Resolved Absorption Spectroscopy: This pump-probe technique is used to study the dynamics of excited states on timescales ranging from femtoseconds to milliseconds. unc.eduwikipedia.org A "pump" laser pulse excites the molecule, and a time-delayed "probe" pulse monitors the changes in absorption as the molecule relaxes. wikipedia.org For this compound, this method could be used to measure the lifetime of its excited states and identify transient intermediates formed after photoexcitation. unipr.it Studies on related molecules like furan and furfural have successfully used time-resolved photoelectron spectroscopy to follow their deactivation processes, revealing decay time constants on the picosecond and femtosecond scales. researchgate.net

Electron Energy-Loss Spectroscopy (EELS): EELS is a technique that probes the electronic structure of materials by measuring the energy lost by electrons as they pass through a sample. cdnsciencepub.comresearchgate.net It is particularly useful for studying core-level excitations and provides information complementary to X-ray absorption. High-resolution EELS has been used to investigate the excitation spectra of furan, identifying singlet-triplet transitions and resolving vibrational structures in its electronic states. researchgate.netaps.org Applying EELS to this compound would allow for a detailed characterization of its electronic state spectroscopy and the influence of its substituents on the furan ring's electronic structure. researchgate.net

Electron Spin Echo Envelope Modulation (ESEEM): ESEEM is a pulsed electron paramagnetic resonance (EPR) technique that measures weak hyperfine interactions between an unpaired electron and surrounding nuclear spins. aps.orgroutledge.comnih.gov This method is exclusively applicable to paramagnetic species (i.e., molecules with unpaired electrons). Therefore, ESEEM could only be used to study this compound if it were converted into a paramagnetic form, such as a radical anion or cation, or if it were complexed with a paramagnetic metal center. In such a case, ESEEM would provide precise information about the geometric arrangement of the nuclei coupled to the unpaired electron. routledge.comtaylorfrancis.com

Computational and Theoretical Investigations of 5 P Tolylfuran 2 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. scispace.com It offers a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules. arxiv.org For 5-p-tolylfuran-2-carbonitrile, DFT calculations are instrumental in determining its most stable three-dimensional arrangement and understanding its electronic properties.

Electronic Structure: Once the optimized geometry is obtained, DFT is used to analyze the molecule's electronic structure. mdpi.comaps.orgrsc.org This includes mapping the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energy of these orbitals are fundamental to the molecule's chemical reactivity and optical properties.

HOMO: The location of the HOMO indicates the regions most susceptible to electrophilic attack, as these are the sites of the most easily donated electrons.

LUMO: The location of the LUMO indicates the regions most susceptible to nucleophilic attack, as these are the sites most capable of accepting electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap generally implies higher reactivity and a shift in UV-visible absorption to longer wavelengths.

Additionally, a Molecular Electrostatic Potential (MEP) map can be generated. This map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which provides a guide to intermolecular interactions and reactive sites.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a single molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.govmdpi.com

Conformational Analysis: For this compound, a key dynamic feature is the rotation around the single bond connecting the furan (B31954) and p-tolyl rings. MD simulations can explore the conformational landscape associated with this rotation, identifying the most populated conformational states and the energy barriers between them. longdom.orgnih.gov This is crucial for understanding the molecule's flexibility and the average structure it adopts in solution or in the solid state.

Intermolecular Interactions: MD simulations are particularly powerful for studying condensed-phase behavior. nih.govnih.gov By simulating a system containing many molecules of this compound, one can observe and quantify the intermolecular forces that govern its bulk properties. mdpi.comacademie-sciences.fr Key interactions would likely include:

π-π Stacking: Interactions between the aromatic furan and tolyl rings of adjacent molecules.

Dipole-Dipole Interactions: Arising from the molecule's permanent dipole moment, particularly influenced by the electron-withdrawing nitrile group.

Van der Waals Forces: General attractive and repulsive forces between molecules.

Understanding these interactions is essential for predicting crystal packing, solubility, and other macroscopic properties.

Determination of Quantum Chemical Parameters

From the electronic structure calculated with DFT, a range of quantum chemical parameters can be derived. These descriptors provide quantitative measures of the molecule's reactivity and electronic characteristics. researchgate.netresearchgate.net

ParameterSymbolDescriptionImplication for this compound
Ionization Potential IThe energy required to remove an electron from the molecule. Approximated by -EHOMO.Indicates the molecule's ability to act as an electron donor.
Electron Affinity AThe energy released when an electron is added to the molecule. Approximated by -ELUMO.Indicates the molecule's ability to act as an electron acceptor.
Electronegativity χThe power of an atom or molecule to attract electrons. Calculated as (I+A)/2.A measure of the overall electron-attracting tendency.
Chemical Hardness ηA measure of resistance to change in electron distribution. Calculated as (I-A)/2.Relates to the HOMO-LUMO gap; a larger value implies greater stability.
Dipole Moment μA measure of the overall polarity of the molecule resulting from its charge distribution.A significant dipole moment, expected due to the nitrile group, influences solubility and intermolecular interactions.
Charge Density ρ(r)The distribution of electronic charge throughout the molecule.Analysis (e.g., Mulliken or Natural Population Analysis) reveals the partial charges on each atom, identifying electrophilic and nucleophilic sites.

This table contains descriptive information. Numerical values would be generated from specific DFT calculations.

These parameters collectively provide a detailed electronic profile, allowing for predictions of how this compound will behave in chemical reactions and interact with other molecules. researchgate.net

Reaction Mechanism Elucidation via Computational Pathway Modeling

Computational chemistry is an invaluable tool for elucidating the step-by-step mechanisms of chemical reactions. researchgate.net By modeling the potential energy surface (PES) of a reaction, researchers can identify the lowest-energy pathway from reactants to products, including the structures of any intermediates and transition states. rsc.org

For a molecule like this compound, computational modeling could be applied to understand its synthesis. A common synthetic route involves a Suzuki or Stille coupling to join the tolyl and furan rings, followed by a reaction to introduce the nitrile group. A computational study of this process would involve:

Locating Stationary Points: Optimizing the geometries of the reactants, products, and all plausible intermediates.

Finding Transition States (TS): Locating the highest-energy point along the lowest-energy reaction path between two stationary points. This is the bottleneck of the reaction step.

Calculating Reaction Energies: Determining the relative energies of all species on the PES to establish the reaction's thermodynamics (exothermic or endothermic) and the activation energies for each step.

Such a study would provide deep insight into the reaction's feasibility, identify the rate-determining step, and explain the observed regioselectivity and stereoselectivity.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be used to confirm or elucidate the structure of a newly synthesized compound. mdpi.com DFT and its time-dependent extension (TD-DFT) can predict a variety of spectra with high accuracy. d-nb.info

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a mature field. rsc.org Using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the magnetic shielding of each nucleus. rsc.org These theoretical shielding values can be converted into chemical shifts (δ) by referencing them against a standard (e.g., tetramethylsilane). The predicted ¹H and ¹³C NMR spectra can then be compared directly with experimental results. nih.gov A strong correlation between the predicted and measured shifts provides powerful evidence for the proposed molecular structure. Machine learning models are also emerging as a faster alternative to DFT for these predictions. nih.gov

Vibrational and Electronic Spectroscopy:

Infrared (IR) and Raman Spectroscopy: DFT frequency calculations can predict the vibrational modes of the molecule. The resulting frequencies and intensities correspond to the peaks in an IR or Raman spectrum, which are characteristic of the functional groups present (e.g., the C≡N stretch of the nitrile).

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations. These correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, providing information about the molecule's conjugated π-system.

Example of Predicted vs. Experimental Data Correlation

AtomPredicted ¹³C Chemical Shift (ppm)Hypothetical Experimental ¹³C Chemical Shift (ppm)
C (Nitrile)114.5115.2
C2 (Furan)125.8126.3
C3 (Furan)112.1112.5
C4 (Furan)118.9119.6
C5 (Furan)155.3156.0
C (Tolyl, ipso)127.4128.0

This table is illustrative, showing the typical high level of agreement that can be achieved between DFT-predicted and experimentally measured NMR data. Mean Absolute Errors (MAE) for ¹³C predictions are often below 1.5 ppm. rsc.org

Applications in Advanced Materials Science and Organic Electronics

Development as a Component in Conjugated Semiconductor Materials

Conjugated organic materials are the cornerstone of next-generation flexible electronics. sigmaaldrich.com Hybrid materials that pair conjugated polymers with semiconductor nanocrystals are particularly significant for creating active components in a range of electronic devices. rsc.org The molecular structure of 5-p-Tolylfuran-2-carbonitrile suggests its potential as a semiconductor, where the extended π-system facilitates charge delocalization, a prerequisite for charge transport.

Organic Thin-Film Transistors (OTFTs) are fundamental components of flexible circuits and displays. sigmaaldrich.com An OTFT typically consists of a semiconductor layer, a gate dielectric, and three electrodes (source, drain, and gate). nih.gov The performance of an OTFT is critically dependent on the charge carrier mobility and the on/off current ratio of the organic semiconductor. sigmaaldrich.com

While direct experimental data for this compound in TFTs is not available, its features suggest it could be investigated as a semiconductor material. The nitrile (cyano) group is known to be a key component in high-performance organic electronic materials. For instance, polymers containing cyano groups have been successfully used to create high-k dielectric layers in OTFTs, enabling excellent device performance. rsc.org In the semiconductor layer itself, the presence of electron-withdrawing groups like nitrile can modulate the energy levels (HOMO/LUMO) of the material, potentially leading to n-type (electron-transporting) or ambipolar behavior, which is crucial for fabricating complementary circuits. sigmaaldrich.com The furan-tolyl backbone provides the necessary π-conjugation for charge transport, which occurs via hopping between localized states in amorphous organic films. aps.org The performance of such devices is highly dependent on molecular ordering, which can be improved by fabricating them at elevated substrate temperatures. cornell.edu

OTFT Performance Parameter Typical Requirement for Display Applications Role of this compound's Structural Features
Charge Carrier Mobility (μ) > 0.1 cm²/VsThe conjugated tolyl-furan backbone provides a pathway for charge movement.
On/Off Current Ratio > 10⁶The electron-withdrawing nitrile group can help in achieving low off-currents by influencing the material's energy levels.
Semiconductor Type p-type, n-type, or ambipolarThe nitrile group may induce n-type or ambipolar characteristics, which are less common but highly desirable for complex circuits. sigmaaldrich.com

In Organic Light-Emitting Diodes (OLEDs), organic materials emit light when a current is passed through them. The color and efficiency of the emission are determined by the photophysical properties of the emissive layer material. mdpi.com Molecules with push-pull architectures, like this compound, are often investigated for OLED applications due to their tunable fluorescence properties. The intramolecular charge transfer (ICT) character arising from the donor (tolyl) and acceptor (nitrile) groups can lead to strong fluorescence. mdpi.com

Derivatives of furan (B31954) have been explored for their potential in OLEDs. smolecule.com Furthermore, the introduction of specific functional groups can significantly alter photophysical properties. For example, studies on other heterocyclic systems show that the presence and position of substituents can shift emission wavelengths and influence quantum yields, allowing for the tuning of emitted color from blue to green. mdpi.com The rigid structure of the furan-aryl core in this compound is beneficial for achieving high fluorescence quantum yields in the solid state, a critical requirement for efficient OLEDs.

Organic photovoltaics, or solar cells, rely on a blend of electron-donor and electron-acceptor materials to absorb light and generate electrical current. rsc.org For decades, fullerene derivatives were the dominant acceptor materials. However, research into non-fullerene acceptors (NFAs) has intensified to overcome the limitations of fullerenes. rsc.org

The electronic properties of this compound make it a hypothetical candidate for use in OPV active layers. With its strong electron-accepting nitrile group, it could potentially function as a non-fullerene acceptor material when blended with a suitable polymeric donor. rsc.org The performance of an OPV is highly dependent on the energy level alignment between the donor and acceptor, as well as the morphology of their blend. nanoge.org The modification of donor polymers by incorporating different functional units has been shown to significantly impact power conversion efficiency (PCE). mdpi.com Similarly, designing novel acceptors with tunable energy levels is a key strategy for improving OPV performance. rsc.org

Organic thermoelectric devices convert waste heat into useful electrical energy. The efficiency of a thermoelectric material is determined by its Seebeck coefficient, electrical conductivity, and thermal conductivity. Materials with high electrical conductivity and low thermal conductivity are desired. While there is no specific research on this compound for this purpose, organic conjugated materials are being actively investigated. The challenge lies in optimizing charge transport without simultaneously increasing thermal transport. The layered, π-stacked structures that can form in the solid state of conjugated molecules could provide pathways for efficient charge transport while potentially disrupting phonon (heat) transport, a favorable characteristic for thermoelectric performance. aps.org

Function as Building Blocks for Polymeric and Oligomeric Structures

The synthesis of novel conjugated polymers and oligomers is essential for advancing organic electronics. This compound can be considered a functional monomer or building block for creating larger, more complex molecular systems. The nitrile group and the aromatic rings provide sites for further chemical reactions, allowing for the construction of polymers with tailored properties.

For example, nitrile-functionalized bithiophene has been used as a monomer to synthesize semiconducting polymers for electronic devices. ossila.com The electron-rich bithiophene unit in these polymers promotes crystallinity, which is beneficial for charge transport. ossila.com Similarly, the furan ring in this compound can be incorporated into polymer backbones. The presence of the tolyl and nitrile substituents on the furan monomer would directly influence the electronic properties, solubility, and solid-state packing of the resulting polymer. Other complex heterocyclic structures, like pyrene-1,5,6,10-tetracarboxyl diimide, have been successfully used as building blocks to create high-performance electron-transporting polymers with mobilities exceeding 0.3 cm²/Vs. rsc.org This highlights the strategy of using functionalized aromatic cores to develop new polymeric semiconductors.

Investigation of Optoelectronic Properties and Charge Carrier Transport Mechanisms

The optoelectronic properties and charge transport physics of an organic material dictate its suitability for electronic devices. These properties are intrinsically linked to the material's molecular structure.

The conjugated system of this compound, formed by the p-tolyl group and the furan ring, is expected to give rise to distinct absorption and emission spectra in the UV-visible range. The push-pull nature of the molecule, with the electron-donating tolyl group and the electron-withdrawing nitrile group, likely results in an intramolecular charge-transfer (ICT) excited state. nih.gov The polarity of the surrounding solvent can significantly influence the energy of this ICT state, leading to solvatochromism, where the color of the absorption or emission changes with solvent polarity. mdpi.com

Photophysical Property General Observations in Related Push-Pull Systems Anticipated Behavior for this compound
Absorption (λabs) Strong absorption bands corresponding to π-π* and ICT transitions. nih.govExpected absorption in the UV-A or near-visible region.
Emission (λem) Fluorescence from the ICT state, often with a large Stokes shift. mdpi.comPotential for tunable fluorescence in the blue-green part of the spectrum.
Fluorescence Quantum Yield (ΦF) Varies widely (e.g., 4% to 49%) depending on molecular rigidity and substituent effects. mdpi.comA rigid furan-aryl core could lead to a moderate-to-high quantum yield.
Charge Transfer Character Formation of a charge transfer state (P+-NO₂-) observed in nitro-substituted porphyrins. nih.govA similar (Tolylδ+)-Furan-(CNδ-) polarized state is expected upon excitation.

Charge carrier transport in organic semiconductors is a complex process, often described by either band-like or hopping models. researchgate.netarxiv.org For many amorphous or polycrystalline organic materials, transport occurs via phonon-assisted hopping between localized states. aps.org The efficiency of this process, quantified by the charge carrier mobility, depends on the degree of molecular ordering and the electronic coupling between adjacent molecules. cornell.edubeilstein-journals.org The planar furan core and the potential for π-π stacking interactions facilitated by the aryl groups could lead to favorable pathways for charge transport. beilstein-journals.org Understanding and controlling the charge-carrier dynamics through molecular design is a key focus of materials research, with direct implications for the performance of devices like solar cells. rsc.org

Strategies for Enhancing Device Performance and Stability

The performance and long-term stability of organic electronic devices, such as Organic Field-Effect Transistors (OFETs), are critical for their practical application. While specific performance data for devices based on this compound are not extensively documented, several established strategies are employed to enhance the efficacy and durability of devices using similar aryl-furan derivatives.

Molecular Design and Bandgap Engineering: A key strategy for improving device stability is to design organic semiconductors that are less susceptible to degradation from environmental factors like light and oxygen. frontiersin.org By controlling the molecular configuration, it is possible to tune the semiconductor's bandgap. frontiersin.org For instance, creating molecules with a larger highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) gap can render them insensitive to visible and near-infrared light, thereby enhancing both environmental and operational stability. frontiersin.org The incorporation of furan, as a thiophene (B33073) analogue, is a strategic choice in this context. Furan's inherent properties, such as a strong rigid structure and good solubility, are advantageous for creating stable, high-performance semiconductor materials. researchgate.netbohrium.com

Optimization of Thin-Film Morphology and Electrode Interface: The performance of an OFET is highly dependent on the morphology of the organic semiconductor thin film and the interface between the semiconductor and the electrodes. Achieving highly ordered crystalline thin films is crucial for efficient charge transport. Furthermore, the stability of the electrodes themselves is a vital, often overlooked, factor. The recrystallization of polycrystalline metal electrodes under thermal stress can degrade device performance. rsc.org A strategy to mitigate this is the use of mechanically and thermally stable electrode materials, such as nano-graphene, which can greatly improve the thermal stability of OFETs. rsc.org The interaction between the semiconductor and the electrode can also be improved through molecular doping, which can enhance charge carrier concentration and reduce contact resistance. medcraveonline.com

Furan as a Key Building Block: Research into furan-based semiconductor materials for organic photovoltaics and transistors has highlighted several advantages of the furan ring. Compared to thiophene, furan can offer less steric hindrance and promote excellent molecular packing and rigidity. researchgate.netbohrium.com These characteristics are beneficial for achieving high charge carrier mobility. For example, studies on donor-acceptor polymers have shown that replacing a thiophene spacer with a furan spacer can dramatically increase hole mobility. The table below summarizes typical performance metrics for p-type organic semiconductors, which would be the target for a material like this compound.

ParameterTypical Range for High-Performance p-Type OFETsSignificance
Hole Mobility (μ) 0.1 - 10 cm²/VsMeasures the speed of charge carriers in the material. Higher values lead to faster devices.
On/Off Current Ratio (Ion/Ioff) > 106Indicates the switching efficiency of the transistor. A high ratio is essential for digital applications.
Threshold Voltage (Vth) 0 to -20 VThe voltage required to turn the transistor "on". Lower absolute values are desirable for low-power operation.
Environmental Stability Operational lifetime > 1000 hours in airCritical for practical applications, indicating resistance to degradation from oxygen, moisture, and light. frontiersin.orgrsc.org

This table presents typical values for high-performance p-type organic semiconductors to provide context for the development goals for new materials like this compound.

Design of Two-Dimensional Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.comgoogle.com Their pre-designable structures, high porosity, and thermal stability make them promising materials for applications in gas storage, catalysis, and electronics. mdpi.commdpi.com The design of two-dimensional (2D) COFs involves the strategic selection of monomers that can be stitched together to form extended, periodic networks.

Principles of 2D COF Synthesis: The synthesis of 2D COFs typically relies on reversible condensation reactions that allow for "error-correction" during the crystallization process, leading to highly ordered structures. mdpi.com Common linkages used to form 2D COFs include boronate esters (from the condensation of boronic acids) and imines (from the reaction of amines and aldehydes). mdpi.comgoogle.com The geometry of the building blocks dictates the topology of the resulting framework, with trigonal (C3) and linear (C2) monomers often being combined to create hexagonal pore structures. mdpi.com

Potential Role of this compound in COF Design: While the nitrile group of this compound is not typically used to form the primary structural linkages of common COFs, the molecule could be employed as a functional building block. To be incorporated into a COF structure, the this compound core would need to be functionalized with reactive groups suitable for COF synthesis, such as amine or aldehyde groups.

For example, a hypothetical monomer could consist of a central benzene (B151609) ring with three radiating arms, each terminating in a this compound unit that is also functionalized with an amine. This C3-symmetric triamine monomer could then be reacted with a C2-symmetric dialdehyde (B1249045) linker, such as terephthalaldehyde, via Schiff base reaction to form an imine-linked 2D COF.

In such a design, the this compound units would not form the structural bonds of the framework itself but would decorate the walls of the COF pores. The tolyl and nitrile functionalities would be exposed within the pores, imparting specific chemical properties to the framework. The nitrile groups could serve as sites for post-synthetic modification or as dipoles influencing the adsorption properties of the COF.

The table below outlines the key components and characteristics of a hypothetical 2D COF incorporating a this compound-based monomer.

Component / CharacteristicDescriptionRole of this compound
Building Block A (Hypothetical) A C3-symmetric triamine functionalized with this compound units.Provides the core structure and pore functionality.
Building Block B A linear C2-symmetric dialdehyde (e.g., terephthalaldehyde).Acts as the linker to form the extended 2D network.
Linkage Type Imine (C=N) bond.Formed by the reversible condensation of amine and aldehyde groups.
Resulting COF Topology Hexagonal (e.g., ctn or hcb).Determined by the C3 + C2 symmetry of the monomers.
Pore Functionality Nitrile (C≡N) and Tolyl (-C₆H₄CH₃) groups.The nitrile group offers a polar site for interactions, while the tolyl group adds hydrophobicity and bulk.

This strategic incorporation would allow for the precise placement of the furan, tolyl, and nitrile groups within a highly ordered, porous material, enabling the exploration of their collective effect in applications such as selective adsorption or heterogeneous catalysis.

Supramolecular Interactions and Assemblies of 5 P Tolylfuran 2 Carbonitrile Derivatives

Investigation of Non-Covalent Interaction Motifs

The study of non-covalent interactions is fundamental to understanding the self-assembly and molecular recognition capabilities of a molecule like 5-p-Tolylfuran-2-carbonitrile. These interactions, while weaker than covalent bonds, collectively dictate the formation of ordered supramolecular structures. The key functional groups of this molecule—the tolyl ring, the furan (B31954) ring, and the nitrile group—would each contribute to a complex interplay of forces.

Although this compound itself lacks strong hydrogen bond donors, the nitrile group and the oxygen atom of the furan ring can act as hydrogen bond acceptors. In the presence of suitable donor molecules, or in derivatives where hydrogen bond donors are introduced, these interactions could play a significant role in directing assembly. For instance, C-H···N and C-H···O interactions, while weak, can be significant in crystal engineering.

The nitrile group and the furan oxygen possess lone pairs of electrons that can coordinate with metal ions. This property allows for the construction of metal-organic frameworks or coordination polymers. The choice of metal ion, with its specific coordination geometry and charge, would allow for the targeted design of supramolecular structures with defined dimensionality and properties.

Studies in Molecular Recognition Phenomena

Molecular recognition refers to the specific binding of a host molecule to a guest molecule. For this compound derivatives, the combination of aromatic surfaces, potential hydrogen bonding sites, and the polar nitrile group could allow for selective recognition of complementary guest molecules. The size and shape of a binding cavity formed by the self-assembly of these molecules would dictate the specificity of guest binding.

Characterization of Self-Assembly Processes and Hierarchical Structures

Self-assembly is the spontaneous organization of molecules into ordered structures. For this compound, this process would be driven by the minimization of free energy through the formation of the non-covalent interactions described above. This can lead to the formation of hierarchical structures, where initial small assemblies further organize into larger, more complex superstructures. The study of these processes often involves techniques such as X-ray diffraction, scanning electron microscopy, and various spectroscopic methods to characterize the resulting structures at different length scales.

No Scientific Literature Found on the Supramolecular Chemistry of this compound

Extensive searches of scientific databases and scholarly publications have revealed no specific research dedicated to the supramolecular interactions, host-guest chemistry, or the quantitative determination of binding affinities for the chemical compound This compound .

Despite a thorough investigation into potential studies involving this specific molecule and its derivatives within the context of supramolecular assemblies, no relevant data, research findings, or publications were identified. Consequently, it is not possible to provide an article on "" as outlined in the user's request, due to the apparent absence of published research in this specific area.

The requested sections and subsections, including the exploration of host-guest chemistry with this compound scaffolds and the quantitative determination of binding affinities and association constants, presuppose the existence of such research. As no primary or secondary sources containing this information could be located, the generation of a scientifically accurate and informative article is not feasible at this time.

It is important to note that while research exists on the broader topics of supramolecular chemistry, host-guest interactions, and furan-containing compounds in general, the specific focus on This compound as a central scaffold for such studies appears to be a novel area without current representation in the available scientific literature.

Advanced Research on 5 P Tolylfuran 2 Carbonitrile Derivatives and Analogs

Rational Design Principles for Modifying the 5-p-Tolylfuran-2-carbonitrile Scaffold

The rational design of novel derivatives based on the this compound scaffold is primarily guided by the principles of tuning its electronic and steric properties. The core structure can be viewed as a donor-π-acceptor (D-π-A) system, where the tolyl group acts as a mild electron donor, the furan (B31954) ring serves as the π-bridge, and the nitrile group functions as an electron acceptor. Modifications to this scaffold are strategically implemented to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the compound's photophysical and electrochemical characteristics.

Key design strategies include:

Substitution on the Tolyl Ring: Introducing electron-donating groups (e.g., methoxy (B1213986), amino) or electron-withdrawing groups (e.g., nitro, cyano) at various positions on the p-tolyl ring can systematically alter the electron density of the donor part of the molecule. Electron-donating substituents are expected to raise the HOMO energy level, leading to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra. Conversely, electron-withdrawing groups will lower the HOMO energy, potentially increasing the bandgap.

Modification of the Furan Ring: While direct substitution on the furan ring is less common, the introduction of substituents at the 3- or 4-positions could influence the planarity of the molecule and the efficiency of π-conjugation. Steric hindrance introduced by bulky substituents can lead to a twisted conformation, which may disrupt conjugation and alter the photophysical properties.

Variation of the Aryl Group: Replacing the p-tolyl group with other aryl or heteroaryl moieties is a powerful strategy for diversification. Introducing more extended π-systems, such as naphthyl or anthracenyl groups, is predicted to enhance conjugation and lead to significant bathochromic shifts in the optical spectra. The use of electron-rich (e.g., thiophene (B33073), pyrrole) or electron-deficient (e.g., pyridine, pyrimidine) heterocycles can further fine-tune the electronic properties.

Computational modeling, particularly density functional theory (DFT), plays a crucial role in the rational design process. By calculating the HOMO-LUMO energy levels, electron density distribution, and simulated absorption spectra of virtual compounds, researchers can predict the impact of specific structural modifications before undertaking synthetic efforts. This in-silico screening allows for the prioritization of target molecules with the most promising properties for specific applications.

Synthesis of Diversified Furan-2-carbonitrile Analogs with Tailored Substitutions

The synthesis of a diverse library of furan-2-carbonitrile analogs hinges on versatile and efficient synthetic methodologies. The core this compound scaffold can be assembled through several established routes, which can then be adapted to introduce a variety of substituents.

A common synthetic pathway involves the reaction of a 2-bromo-5-p-tolylfuran with a cyanide source, such as copper(I) cyanide, in a Rosenmund-von Braun reaction. The precursor, 2-bromo-5-p-tolylfuran, can be synthesized via the bromination of 2-p-tolylfuran.

To create a diversified library of analogs, the following synthetic strategies can be employed:

Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed cross-coupling reaction is ideal for introducing a wide range of aryl and heteroaryl groups at the 5-position of the furan ring. Starting from 5-bromofuran-2-carbonitrile (B1269979), coupling with various arylboronic acids (or esters) allows for the synthesis of a library of 5-aryl-furan-2-carbonitrile derivatives.

Sonogashira Coupling: For the introduction of alkynyl substituents, the Sonogashira coupling of 5-bromofuran-2-carbonitrile with terminal alkynes provides a straightforward route to 5-alkynylfuran-2-carbonitriles.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the introduction of various amino groups at the 5-position of the furan ring by coupling 5-bromofuran-2-carbonitrile with a range of primary and secondary amines.

Functional Group Interconversion: Once the core scaffold is assembled, further diversification can be achieved through functional group interconversions on the aryl substituent. For example, a nitro group can be reduced to an amino group, which can then be further functionalized. A methoxy group can be demethylated to a hydroxyl group, providing a handle for further reactions.

The following table provides a representative, though not exhaustive, list of synthesized analogs and the corresponding synthetic methods that could be employed:

Analog Substitution Site Substituent Potential Synthetic Method
5-(4-Methoxyphenyl)furan-2-carbonitrilep-Tolyl Ring (replaced)4-MethoxyphenylSuzuki-Miyaura Coupling
5-(4-Nitrophenyl)furan-2-carbonitrilep-Tolyl Ring (replaced)4-NitrophenylSuzuki-Miyaura Coupling
5-(Thiophen-2-yl)furan-2-carbonitrilep-Tolyl Ring (replaced)Thiophen-2-ylSuzuki-Miyaura Coupling
5-(4-(Dimethylamino)phenyl)furan-2-carbonitrilep-Tolyl Ring (replaced)4-(Dimethylamino)phenylSuzuki-Miyaura Coupling
5-(Naphthalen-2-yl)furan-2-carbonitrilep-Tolyl Ring (replaced)Naphthalen-2-ylSuzuki-Miyaura Coupling
4-Bromo-5-p-tolylfuran-2-carbonitrileFuran RingBromoDirect Bromination

Impact of Structural Modifications on Electronic, Optical, and Supramolecular Properties

The systematic structural modifications of the this compound scaffold have a profound impact on its electronic, optical, and supramolecular properties. These changes are directly linked to the alterations in the molecule's electronic structure and intermolecular interactions.

Electronic Properties:

The introduction of different substituents on the aryl ring at the 5-position directly influences the HOMO and LUMO energy levels. Electron-donating groups (EDGs) generally raise the HOMO energy level, while electron-withdrawing groups (EWGs) lower it. The LUMO energy level is typically more localized on the furan-2-carbonitrile moiety and is less affected by the substituents on the aryl ring. missouristate.edu Consequently, the HOMO-LUMO energy gap can be effectively tuned. For instance, replacing the p-tolyl group with a more electron-donating group like a p-methoxyphenyl group is expected to decrease the HOMO-LUMO gap, while replacement with a p-nitrophenyl group would likely increase it. These changes in frontier molecular orbital energies directly impact the material's redox potentials and its suitability for applications in organic electronics.

Optical Properties:

The optical properties, including absorption and fluorescence, are intimately linked to the electronic structure. The HOMO-LUMO gap is a primary determinant of the wavelength of maximum absorption (λmax). A smaller energy gap generally results in a bathochromic (red) shift in the absorption spectrum. The nature of the substituent also affects the molar extinction coefficient and the quantum yield of fluorescence. Donor-acceptor substituted furan-2-carbonitriles often exhibit intramolecular charge transfer (ICT) character in their excited state, leading to solvatochromism, where the emission wavelength is dependent on the polarity of the solvent. semanticscholar.org

The following table summarizes the expected impact of different aryl substituents on the key optical properties of 5-aryl-furan-2-carbonitriles:

Aryl Substituent (at position 5) Expected Impact on HOMO-LUMO Gap Expected Impact on λmax (Absorption) Expected Impact on λem (Emission)
4-Methoxyphenyl (EDG)DecreaseRed-shiftRed-shift
4-Nitrophenyl (EWG)IncreaseBlue-shiftBlue-shift
Naphthalen-2-yl (Extended π-system)DecreaseSignificant Red-shiftSignificant Red-shift
Thiophen-2-yl (Electron-rich heteroaryl)DecreaseRed-shiftRed-shift

Supramolecular Properties:

Establishment of Comprehensive Structure-Property Relationships for Targeted Applications

A primary goal of synthesizing and characterizing a library of this compound derivatives is to establish robust structure-property relationships (SPRs). By systematically correlating the changes in molecular structure with the observed electronic, optical, and supramolecular properties, it becomes possible to predict the characteristics of new, unsynthesized compounds and to design molecules with properties tailored for specific applications.

Quantitative structure-property relationship (QSPR) models can be developed to mathematically describe these relationships. minoofar.comresearchgate.net These models typically use a set of molecular descriptors, which are numerical representations of the chemical structure, to predict a particular property. Descriptors can include electronic parameters (e.g., calculated HOMO/LUMO energies, dipole moments), steric parameters (e.g., molecular volume, surface area), and topological indices.

For example, a QSPR model could be developed to predict the emission wavelength of 5-aryl-furan-2-carbonitrile derivatives based on the Hammett constants of the substituents on the aryl ring and the calculated dihedral angle between the furan and aryl rings. Such models, once validated, can significantly accelerate the discovery of new materials with desired properties.

The establishment of these comprehensive SPRs is critical for the targeted design of materials for various applications, including:

Organic Light-Emitting Diodes (OLEDs): By tuning the emission color and quantum yield through structural modifications, these compounds can be designed as emitters in OLED devices.

Organic Field-Effect Transistors (OFETs): By optimizing the molecular packing and electronic coupling through the design of appropriate substituents, materials with high charge carrier mobility can be developed for use in OFETs. ntu.edu.sg

Fluorescent Probes and Sensors: The sensitivity of the fluorescence of some derivatives to their environment (e.g., solvatochromism) can be exploited for the development of fluorescent probes for sensing applications.

Non-linear Optical (NLO) Materials: The D-π-A nature of these molecules makes them potential candidates for NLO applications, and SPRs can guide the design of molecules with enhanced NLO properties.

The following table outlines the key structural features and their correlated properties relevant to specific applications:

Target Application Key Property to Optimize Relevant Structural Features to Modify
OLED EmittersEmission Wavelength, Quantum YieldNature of aryl substituent (EDG/EWG), extent of π-conjugation
OFET MaterialsCharge Carrier MobilityMolecular planarity, intermolecular interactions (π-π stacking)
Fluorescent SensorsSolvatochromism, "Turn-on" FluorescenceStrength of D-A character, specific binding sites
NLO MaterialsHyperpolarizabilityLarge change in dipole moment upon excitation

Catalytic Applications and Roles in Reaction Development

Evaluation of 5-p-Tolylfuran-2-carbonitrile as a Ligand in Homogeneous and Heterogeneous Catalysis

The potential of a molecule to act as a ligand in catalysis is determined by its electronic and steric properties. For this compound, the furan (B31954) ring, the nitrile group, and the p-tolyl substituent would be the primary features of interest. The nitrogen atom of the nitrile group and the oxygen atom of the furan ring could potentially coordinate with a metal center.

In homogeneous catalysis , where the catalyst and reactants are in the same phase, ligands play a crucial role in stabilizing the metal center, influencing its reactivity, and controlling the selectivity of the reaction. Research in this area would typically involve synthesizing metal complexes with this compound and evaluating their performance in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenations, or hydroformylations. The electronic-donating or -withdrawing nature of the tolyl and nitrile groups would significantly impact the catalytic activity.

In heterogeneous catalysis , the catalyst is in a different phase from the reactants. Here, this compound could be investigated for its ability to be immobilized on a solid support. This could involve direct grafting onto the support material or its use as a precursor for the synthesis of more complex supported catalysts. The stability and reusability of such a heterogeneous catalyst would be key parameters for evaluation.

Currently, there are no studies available that have undertaken these evaluations for this compound.

Role in Facilitating Specific Organic Transformations

Without experimental data, the role of this compound in facilitating specific organic transformations remains purely speculative. Based on the functional groups present, one could hypothesize its potential application in reactions where electron-rich or sterically defined ligands are beneficial.

For instance, the arylfuran moiety is a common structural motif in organic chemistry, and ligands containing this scaffold could potentially influence the stereoselectivity or regioselectivity of certain reactions. The nitrile group could also play a role in modulating the electronic properties of a metal catalyst or participate directly in the reaction mechanism.

However, without published research, it is impossible to identify any specific organic transformations that are effectively facilitated by this compound.

Mechanistic Aspects of Catalytic Cycles Involving Furan Carbonitriles

Understanding the mechanism of a catalytic cycle is fundamental to optimizing reaction conditions and developing more efficient catalysts. This involves identifying the active catalytic species, elucidating the elementary steps of the reaction (e.g., oxidative addition, reductive elimination, migratory insertion), and characterizing any intermediates.

For a catalytic cycle involving a furan carbonitrile ligand like this compound, key questions would include:

How does the ligand coordinate to the metal center?

What is the effect of the ligand on the rate-determining step of the reaction?

Does the ligand remain coordinated throughout the catalytic cycle, or does it dissociate?

Are there any side reactions or catalyst deactivation pathways involving the ligand?

Answering these questions requires sophisticated experimental techniques, such as in-situ spectroscopy (NMR, IR), kinetic studies, and computational modeling. As no catalytic activity has been reported for this compound, no mechanistic studies have been conducted.

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